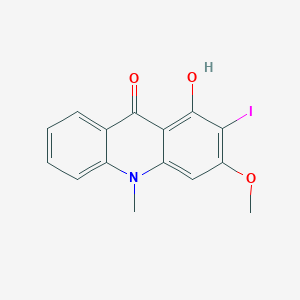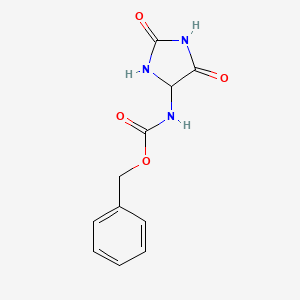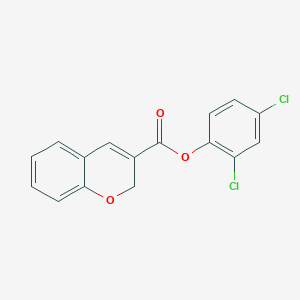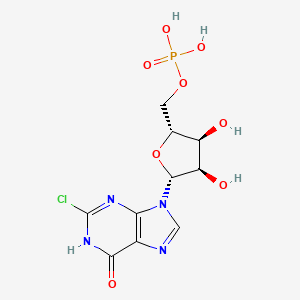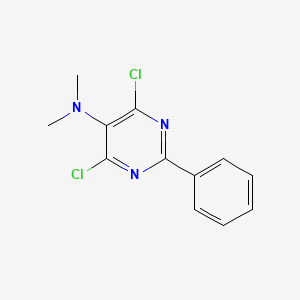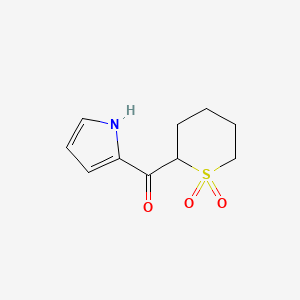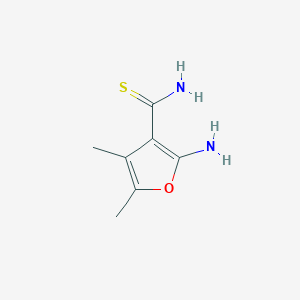![molecular formula C10H17ClN4 B15218177 N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring fused to an azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrimidoazepine compounds.
Applications De Recherche Scientifique
N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-6-amine hydrochloride
- N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride
Uniqueness
N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its fused pyrimidine and azepine rings make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H17ClN4 |
|---|---|
Poids moléculaire |
228.72 g/mol |
Nom IUPAC |
N,N-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c1-14(2)10-8-6-11-5-3-4-9(8)12-7-13-10;/h7,11H,3-6H2,1-2H3;1H |
Clé InChI |
LYOOXYXELDEJHX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC2=C1CNCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
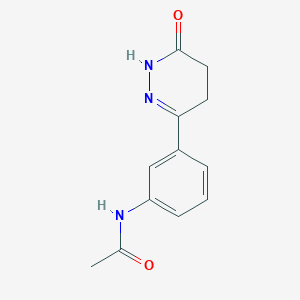
![6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B15218111.png)
